3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal
Overview
Description
3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal is an organic compound characterized by the presence of a methoxyphenyl group, a dimethyl group, and a nitrobutanal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal typically involves the reaction of 2-methoxybenzaldehyde with nitroalkanes under specific conditions. One common method includes the use of a base-catalyzed Henry reaction (nitroaldol reaction) followed by subsequent reduction and functional group modifications .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine or hydroxylamine under catalytic hydrogenation or using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or lithium aluminum hydride.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted methoxyphenyl derivatives.
Scientific Research Applications
3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenyl group may facilitate binding to specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyphenyl)propionic acid
- (E)-3-(2-Methoxyphenyl)-2-butenoic acid
- 2-Methoxyphenyl isocyanate
Uniqueness
3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal is unique due to its combination of a methoxyphenyl group with a nitrobutanal moiety, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-2,2-dimethyl-4-nitrobutanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,9-15)11(8-14(16)17)10-6-4-5-7-12(10)18-3/h4-7,9,11H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOJPXBJQPRMGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C(C[N+](=O)[O-])C1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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